

4-Hepten-1-ol: A Technical Guide to Synthesis and Properties

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Compound of Interest

Compound Name: 4-Hepten-1-ol

Cat. No.: B3254830

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Introduction

4-Hepten-1-ol is an unsaturated aliphatic alcohol that exists as two geometric isomers: (Z)-**4-Hepten-1-ol** (cis) and (E)-**4-Hepten-1-ol** (trans). While the initial discovery and isolation of **4-Hepten-1-ol** are not well-documented in readily available scientific literature, its applications in the flavor and fragrance industry are established. The (Z)-isomer, in particular, is noted for its green, grassy, and fruity aroma, reminiscent of strawberry and tomato leaf, making it a valuable component in various formulations. This guide provides a detailed overview of the physicochemical properties of **4-Hepten-1-ol** and outlines plausible, stereoselective synthetic routes for both its (Z) and (E) isomers, complete with detailed experimental protocols and expected data.

Physicochemical and Spectroscopic Data

The properties of the (Z) and (E) isomers of **4-Hepten-1-ol** are summarized below. This data is compiled from various chemical databases and commercial suppliers.

Property	(Z)-4-Hepten-1-ol	(E)-4-Hepten-1-ol
Molecular Formula	C ₇ H ₁₄ O	C ₇ H ₁₄ O
Molecular Weight	114.19 g/mol	114.19 g/mol
CAS Number	6191-71-5	24469-79-2
Appearance	Clear, colorless liquid	Colorless liquid
Boiling Point	78 °C @ 23 mmHg[1]	149-150 °C @ 760 mmHg
Density	0.850 g/mL at 20 °C[1]	0.824 g/mL
Refractive Index (n _{20/D})	1.445[1]	Not reported
Odor Profile	Green, grassy, sweet, with notes of strawberry and tomato vine.[2]	Grease-like smell

Stereoselective Synthetic Methodologies

The stereoselective synthesis of the (Z) and (E) isomers of **4-Hepten-1-ol** can be achieved through the reduction of a common alkyne precursor, 4-heptyn-1-ol. The choice of reduction methodology dictates the stereochemical outcome.

Synthesis of (Z)-4-Hepten-1-ol via Catalytic Hydrogenation

The (Z)-isomer can be prepared with high stereoselectivity by the partial hydrogenation of 4-heptyn-1-ol using a poisoned catalyst, such as Lindlar's catalyst. This method ensures a syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-alkene.

- **Reaction Setup:** A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a hydrogen balloon connected via a septum, and a condenser. The flask is charged with 4-heptyn-1-ol (5.6 g, 50 mmol) and 100 mL of methanol.
- **Catalyst Addition:** Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 250 mg) and quinoline (0.2 mL) are added to the solution.

- **Hydrogenation:** The flask is evacuated and backfilled with hydrogen gas from the balloon three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen at room temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the product, while minimizing over-reduction to heptan-1-ol.
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol (2 x 20 mL).
- **Isolation and Purification:** The combined filtrate is concentrated under reduced pressure. The resulting residue is dissolved in diethyl ether (100 mL) and washed with 1 M HCl (2 x 30 mL) to remove quinoline, followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to afford **(Z)-4-hepten-1-ol**.

Synthesis of (E)-4-Hepten-1-ol via Dissolving Metal Reduction

The (E)-isomer is accessible through the reduction of 4-heptyn-1-ol using a dissolving metal system, typically sodium or lithium in liquid ammonia. This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of the trans or (E)-alkene.

- **Reaction Setup:** A 500 mL three-necked round-bottom flask is fitted with a dry ice condenser and an inlet for ammonia gas. The system is maintained under an inert atmosphere (argon or nitrogen).
- **Ammonia Condensation:** Anhydrous ammonia (approximately 200 mL) is condensed into the flask at -78 °C (dry ice/acetone bath).
- **Reagent Addition:** Small pieces of sodium metal (2.3 g, 100 mmol) are carefully added to the liquid ammonia with stirring until a persistent blue color is obtained.

- **Alkyne Addition:** A solution of 4-heptyn-1-ol (5.6 g, 50 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) is added dropwise to the stirred sodium-ammonia solution. The reaction is allowed to proceed for 2-3 hours at -78 °C.
- **Quenching:** The reaction is carefully quenched by the slow addition of solid ammonium chloride (5.4 g, 100 mmol) until the blue color disappears. The ammonia is then allowed to evaporate overnight as the flask warms to room temperature.
- **Workup and Purification:** Water (100 mL) is added to the residue, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by fractional distillation to yield (E)-**4-hepten-1-ol**.

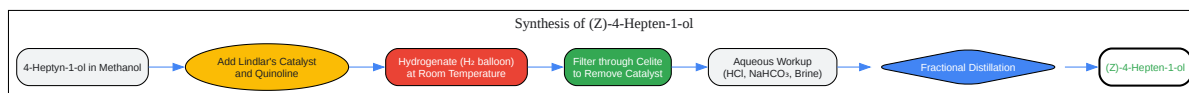
Quantitative Data Summary

The following table summarizes the expected quantitative data for the described synthetic protocols.

Parameter	(Z)-4-Hepten-1-ol Synthesis	(E)-4-Hepten-1-ol Synthesis
Starting Material	4-Heptyn-1-ol	4-Heptyn-1-ol
Key Reagents	H ₂ , Lindlar's Catalyst, Quinoline	Na, Liquid NH ₃ , NH ₄ Cl
Typical Yield	85-95%	80-90%
Stereoselectivity	>98% (Z)-isomer	>95% (E)-isomer
Purity (Post-Purification)	>99% (by GC)	>99% (by GC)

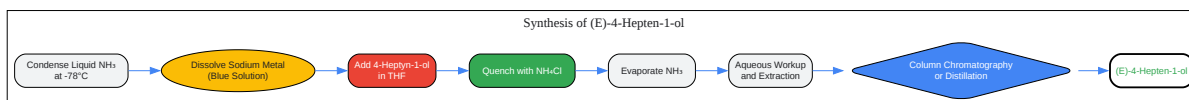
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures for obtaining the (Z) and (E) isomers of **4-Hepten-1-ol**.



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Caption: Workflow for the synthesis of (Z)-4-Hepten-1-ol.



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Caption: Workflow for the synthesis of (E)-4-Hepten-1-ol.

Known Applications and Biological Context

The primary application of **4-Hepten-1-ol**, particularly the (Z)-isomer, is in the flavor and fragrance industry. Its characteristic green and fruity notes make it a desirable component in perfumes, cosmetics, and as a flavoring agent in food products.

There is limited publicly available information regarding the involvement of **4-Hepten-1-ol** in specific biological signaling pathways or its potential for drug development. While it is classified as a fatty alcohol, a class of molecules with diverse biological roles, specific studies on the pharmacological activity of **4-Hepten-1-ol** are not prominent in the scientific literature. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

4-Hepten-1-ol is a valuable specialty chemical with established uses in the flavor and fragrance sector. While its historical discovery is not clearly documented, its synthesis can be reliably achieved through stereoselective methods. The partial hydrogenation of 4-heptyn-1-ol over a poisoned catalyst provides a robust route to the (Z)-isomer, while a dissolving metal reduction of the same precursor yields the (E)-isomer. These synthetic pathways offer high yields and excellent stereocontrol, making both isomers accessible for research and commercial applications. Future investigations into the biological activities of **4-Hepten-1-ol** could reveal novel applications beyond its current use.

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